molecular formula C23H38O2 B14441181 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- CAS No. 75776-33-9

3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-

Cat. No.: B14441181
CAS No.: 75776-33-9
M. Wt: 346.5 g/mol
InChI Key: NQJTYMVKSCBYFJ-UHFFFAOYSA-N
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Description

3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- is an organic compound characterized by a cyclohexadiene ring with two ketone groups at positions 1 and 2, and a heptadecyl group at position 3. This compound is part of the broader class of cyclohexadiene diones, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- typically involves the alkylation of 3,5-cyclohexadiene-1,2-dione with a heptadecyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: The heptadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and suitable alkyl or aryl halides.

Major Products

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the heptadecyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Known for its stability and use in various chemical reactions.

    1,3-Cyclohexanedione: A simpler diketone with applications in organic synthesis and as a reagent in chemical reactions.

    Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Used as a reagent to test for aldehyde functional groups and in various organic reactions.

Uniqueness

3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with biological membranes, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

75776-33-9

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

3-heptadecylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h17,19-20H,2-16,18H2,1H3

InChI Key

NQJTYMVKSCBYFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC=CC(=O)C1=O

Origin of Product

United States

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